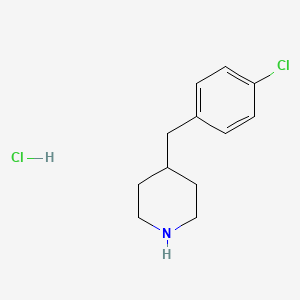

4-(4-Chlorobenzyl)piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYGKHFRQLLVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588850 | |

| Record name | 4-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36968-94-2 | |

| Record name | 4-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorobenzyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Alchemical Core: A Technical Guide to 4-(4-Chlorobenzyl)piperidine Hydrochloride in Modern Drug Discovery

For the discerning researcher in drug development, the true value of a chemical entity often lies not in its intrinsic biological activity, but in its potential—its capacity to be molded into a diverse array of potent and selective therapeutic agents. 4-(4-Chlorobenzyl)piperidine hydrochloride is a quintessential example of such a foundational scaffold. While not a therapeutic agent in its own right, its robust structure serves as a privileged starting point for synthesizing compounds that target a wide spectrum of critical biological pathways.

This technical guide eschews a simplistic profile of the compound itself. Instead, it delves into the core utility of this compound as a versatile building block. We will explore the key mechanisms of action that can be engineered from this core, providing the causal logic behind structural modifications and the experimental frameworks required to validate them. This document is designed for the laboratory professional engaged in the art and science of medicinal chemistry and pharmacological innovation.

The 4-(4-Chlorobenzyl)piperidine Scaffold: A Structural Overview

At its heart, the molecule consists of a piperidine ring substituted at the 4-position with a benzyl group, which is itself para-substituted with a chlorine atom. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it amenable to a wide range of synthetic manipulations.[1]

The key structural features that make this compound a valuable scaffold are:

-

The Piperidine Ring: A saturated heterocycle that is a common motif in numerous CNS-active and peripherally-acting drugs. Its nitrogen atom provides a key handle for synthetic modification (N-alkylation, N-acylation) to modulate potency, selectivity, and pharmacokinetic properties.

-

The Benzyl Group: Provides a rigid linker that orients the phenyl ring at a specific distance and vector from the piperidine core.

-

The Para-Chloro Substituent: This electron-withdrawing group can influence the electronic properties of the phenyl ring, potentially enhancing binding interactions (e.g., halogen bonding) and improving metabolic stability by blocking a potential site of oxidation.

The true mechanistic story of this compound is told through the diverse pharmacology of its derivatives. The following sections will explore the primary mechanisms of action accessible through synthetic elaboration of this core.

Mechanism I: Modulation of Monoaminergic Systems

The unsubstituted parent scaffold, 4-benzylpiperidine, is a known monoamine releasing agent, with a pronounced selectivity for norepinephrine (NE) and dopamine (DA) over serotonin (5-HT).[2] This provides a foundational insight: the 4-benzylpiperidine core is predisposed to interact with monoamine transporters. The addition of the 4-chloro group in our topic compound likely modulates this activity, and further substitutions can fine-tune it.

Causality of Action: Targeting Monoamine Transporters

Derivatives can be designed to act as either releasing agents or reuptake inhibitors at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The piperidine nitrogen is the key modification point.

-

N-Alkylation: Small alkyl groups on the piperidine nitrogen can maintain or enhance releasing activity. Larger, more complex substituents can shift the pharmacology towards reuptake inhibition or even receptor antagonism.

-

Aromatic Substitution: Modifications on the benzyl ring can further refine selectivity between the different monoamine transporters.

Experimental Validation Workflow

The characterization of novel derivatives targeting monoaminergic systems requires a tiered approach, moving from in vitro binding to functional assays.

Workflow: Monoamine Transporter Interaction Assay

Caption: Workflow for characterizing monoaminergic activity.

Protocol: Radioligand Binding Assay

-

Preparation: Homogenize brain tissue (e.g., rat striatum for DAT) in a suitable buffer.

-

Incubation: Incubate the membrane homogenate with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

-

Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

Mechanism II: Cholinesterase Inhibition

A significant number of potent acetylcholinesterase (AChE) inhibitors feature a 1-benzylpiperidine moiety.[3][4] This scaffold is adept at interacting with the active site of AChE, making the 4-(4-chlorobenzyl)piperidine core an excellent starting point for developing agents for conditions like Alzheimer's disease.

Causality of Action: Dual Site Binding in Acetylcholinesterase

AChE has a gorge-like active site with two key binding domains: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The 1-benzylpiperidine scaffold is perfectly suited to bridge these two sites.

-

Piperidine Nitrogen: The protonated nitrogen of the piperidine ring forms a crucial cation-π interaction with the tryptophan residue (Trp84) in the CAS.

-

Benzyl Group: The benzyl moiety extends up the gorge to interact with the PAS, often involving π-π stacking with residues like Trp279. Modifications to this ring (including the existing chloro-substituent) can enhance this interaction.

Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Mechanism of enhancing cholinergic signaling via AChE inhibition.

Experimental Validation

The primary method for confirming AChE inhibition is the Ellman's assay.

Protocol: Ellman's Assay for AChE Activity

-

Principle: This spectrophotometric method measures the activity of AChE by detecting the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified.

-

Procedure: a. Prepare a solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0). b. Add the AChE enzyme and the test inhibitor at various concentrations. c. Initiate the reaction by adding the substrate, acetylthiocholine iodide. d. Monitor the change in absorbance at 412 nm over time using a plate reader.

-

Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Mechanism III: Opioid Receptor Modulation

The piperidine scaffold is a cornerstone of opioid pharmacology, present in potent analgesics like fentanyl and meperidine. The 4-arylpiperidine substructure, in particular, is critical for affinity at the µ-opioid receptor (MOR). Loperamide, an antidiarrheal agent, is a peripherally-acting MOR agonist that contains a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety, structurally very similar to our core scaffold.[5]

Causality of Action: µ-Opioid Receptor Agonism/Antagonism

The interaction with the MOR is highly dependent on the substitution at the piperidine nitrogen.

-

N-Substituent: The size and nature of the N-substituent are critical determinants of agonist versus antagonist activity. For example, small N-alkyl groups (like methyl) are often found in agonists, whereas larger groups can confer antagonism.[6]

-

4-Position Substituents: The 4-benzyl group itself contributes to binding. The 4-chloro substituent can influence binding pocket interactions.

Experimental Validation

Characterizing opioid activity involves binding and functional assays.

| Assay Type | Description | Key Parameters |

| Receptor Binding Assay | Uses radiolabeled opioid ligands (e.g., [³H]DAMGO for MOR) to determine the binding affinity of the test compound in cell membranes expressing the receptor. | Ki (Inhibition Constant) |

| [³⁵S]GTPγS Binding Assay | A functional assay that measures G-protein activation upon receptor agonism. Agonists stimulate binding of [³⁵S]GTPγS to Gα subunits. | EC₅₀ (Potency), Emax (Efficacy) |

| cAMP Inhibition Assay | Measures the inhibition of forskolin-stimulated cAMP production, a downstream effect of Gi-coupled receptor activation (like MOR). | IC₅₀ (Functional Inhibition) |

Other Potential Mechanistic Avenues

The versatility of the 4-(4-chlorobenzyl)piperidine scaffold extends beyond these three major areas. Literature on related structures suggests it can be a valuable starting point for:

-

NMDA Receptor Antagonists: Derivatives of 4-benzylpiperidine have been identified as potent and selective antagonists of the NR1/2B subtype of the NMDA receptor, relevant for neurodegenerative diseases and certain psychiatric disorders.[7][8]

-

Sigma (σ) Receptor Ligands: The 4-benzylpiperidine framework has been successfully used to develop high-affinity ligands for the σ₁ receptor, a unique intracellular chaperone protein implicated in neuroplasticity and cell survival.[9]

-

Dopamine D₄ Receptor Antagonists: Modifications, particularly creating ether linkages at the 4-position of the piperidine ring, have led to the discovery of selective D₄ receptor antagonists.[10]

Conclusion: A Scaffold of Opportunity

This compound does not possess a singular, defined mechanism of action. Its power lies in its adaptability. For the drug development professional, it represents a validated, structurally robust, and synthetically tractable core. By understanding the fundamental structure-activity relationships—the pivotal role of the piperidine nitrogen, the spatial importance of the benzyl group, and the electronic influence of the chloro-substituent—researchers can rationally design novel derivatives. This scaffold provides a proven pathway to potent and selective modulators of monoamine transporters, cholinesterases, opioid receptors, and a host of other critical CNS targets, solidifying its place as a valuable tool in the modern medicinal chemist's arsenal.

References

-

Wikipedia. 4-Benzylpiperidine. [Link]

-

Campiani, G., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-7. [Link]

-

McCauley, J. A., et al. (2001). Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. Bioorganic & Medicinal Chemistry Letters, 11(1), 133-136. [Link]

-

Yamanashi, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(1), 207-216. [Link]

-

Nadri, H., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 46. [Link]

-

Nadri, H., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 12(Suppl), 139-145. [Link]

-

Mott, G. N., et al. (2003). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 46(11), 2083-2093. [Link]

-

Krátký, M., et al. (2018). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 23(11), 2993. [Link]

-

PubChem. 4-Chlorobenzylpiperazine. [Link]

-

Wikipedia. Arylcyclohexylamine. [Link]

-

PubChem. 4-(4-Chlorobenzoyl)Piperidine. [Link]

-

Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

-

Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4623-35. [Link]

-

Wikipedia. Loperamide. [Link]

-

Lewis, J. W., et al. (2007). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 50(23), 5875-5878. [Link]

-

Al-Ghorbani, M., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 969188. [Link]

-

Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-53. [Link]

-

Abbas, M., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-97. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Loperamide - Wikipedia [en.wikipedia.org]

- 6. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-(4-Chlorobenzyl)piperidine Scaffold: A Strategic Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Versatility of the 4-Benzylpiperidine Core

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds.[1][2][3] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it a privileged scaffold in drug design. When combined with a benzyl group at the 4-position, the resulting 4-benzylpiperidine framework offers a versatile entry point for targeting a diverse range of biological systems, from central nervous system (CNS) receptors to enzymes.[4][5][6] This guide focuses specifically on the structure-activity relationships (SAR) of the 4-(4-Chlorobenzyl)piperidine scaffold, a key building block in the synthesis of novel therapeutic agents.[7] The inclusion of a chlorine atom on the benzyl ring provides a critical electronic and steric feature that can significantly influence molecular interactions and metabolic stability.

This document will provide an in-depth analysis of how modifications to the 4-(4-Chlorobenzyl)piperidine core impact its pharmacological activity. We will explore key biological targets and elucidate the chemical principles guiding the design of more potent and selective derivatives.

Core Structure and Key Modification Points

The foundational structure of 4-(4-Chlorobenzyl)piperidine hydrochloride serves as our starting point. The key to unlocking its therapeutic potential lies in understanding how systematic modifications at three primary positions—the piperidine nitrogen (N1), the piperidine ring itself, and the aromatic ring of the chlorobenzyl group—influence biological activity.

Figure 1: Key modification points on the 4-(4-Chlorobenzyl)piperidine scaffold.

I. Targeting the Central Nervous System: Sigma (σ) Receptor Ligands

Derivatives of 4-benzylpiperidine have shown significant promise as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. The affinity for σ1 and σ2 subtypes can be finely tuned by modifying the substituent on the piperidine nitrogen.

A study on 1-aralkyl-4-benzylpiperidine derivatives revealed that the nature of the aralkyl group at the N1 position is a critical determinant of sigma receptor affinity and selectivity.[5] By systematically altering this group, researchers were able to modulate the binding profile significantly. While the specific 4-chloro derivative was not detailed in the abstract, the principles derived from this study are directly applicable.

Key SAR Insights for Sigma Receptor Ligands:

-

N1-Aralkyl Substituent: The size, shape, and electronic properties of the substituent attached to the piperidine nitrogen are paramount for sigma receptor binding.

-

Piperidine vs. Piperazine Core: A comparative analysis showed that replacing the piperidine core with a piperazine ring can lead to a different binding mode at the σ1 receptor, highlighting the importance of the heterocyclic core.[5]

-

Multi-target Activity: Certain N-substituted benzylpiperidines exhibit high affinity for both sigma and serotonin 5-HT1A receptors, suggesting their potential as atypical antipsychotics.[5]

II. Modulation of Monoamine Transporters: Towards Novel Antidepressants

The 4-benzylpiperidine scaffold is a key component in the design of monoamine reuptake inhibitors, which are crucial for the treatment of depression and other mood disorders. The parent compound, 4-benzylpiperidine, is a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[4] The introduction of the 4-chloro substituent and further modifications can shift this activity towards reuptake inhibition.

A study on 4-benzylpiperidine carboxamides provides a detailed SAR for inhibiting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[8]

Key SAR Insights for Monoamine Reuptake Inhibitors:

| Target | Structural Modification | Impact on Activity |

| SERT | Biphenyl group on the carboxamide side chain | Higher inhibitory activity compared to diphenyl substitution.[8] |

| 2-Naphthyl substitution | Enhanced inhibition compared to 1-naphthyl substitution.[8] | |

| NET | Biphenyl group on the carboxamide side chain | Stronger inhibition compared to diphenyl substitution.[8] |

| Linker length (3 carbons vs. 2) | Generally stronger inhibition with a three-carbon linker.[8] | |

| DAT | Linker length (2 carbons vs. 3) | Higher inhibitory activity with a two-carbon linker.[8] |

| Diphenyl group on the carboxamide side chain | Stronger inhibition compared to biphenyl substitution.[8] |

These findings underscore the intricate relationship between the chemical structure and the resulting pharmacological profile, allowing for the fine-tuning of selectivity for different monoamine transporters.

III. Enzyme Inhibition: Acetylcholinesterase and Beyond

The 4-benzylpiperidine moiety is also a recognized scaffold for the development of enzyme inhibitors. For instance, it is a component of inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease.[9]

While the provided search results do not offer a specific SAR for 4-(4-Chlorobenzyl)piperidine as an AChE inhibitor, they establish the relevance of the N-benzylpiperidine fragment in this context.[9] The general principle involves the N-benzyl group interacting with the peripheral anionic site of the enzyme, while other parts of the molecule bind to the catalytic active site. The 4-chlorobenzyl group in our core scaffold would be expected to play a significant role in this interaction.

Furthermore, derivatives of substituted piperidines have been investigated as inhibitors of farnesyltransferase, an enzyme implicated in cancer.[10] A study on this class of compounds revealed that all four substituent positions on the piperidine ring can be important for inhibitory activity.[10]

IV. Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives typically involves multi-step procedures. A common approach to synthesizing the core 4-benzylpiperidine structure involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.[4]

General Protocol for N-Alkylation of 4-(4-Chlorobenzyl)piperidine:

-

Starting Material: this compound.

-

Deprotonation: The hydrochloride salt is neutralized with a suitable base (e.g., Na2CO3, triethylamine) in an appropriate solvent (e.g., dichloromethane, acetonitrile) to yield the free base.

-

Alkylation: The free base is reacted with an alkylating agent (e.g., an alkyl halide or tosylate) to introduce the desired substituent at the N1 position. The reaction may be facilitated by a base to scavenge the acid byproduct.

-

Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization.

-

Salt Formation (Optional): The purified N-alkylated derivative can be converted back to a hydrochloride salt by treatment with HCl in a suitable solvent like ether.

Figure 2: General workflow for the N-alkylation of the 4-(4-Chlorobenzyl)piperidine scaffold.

Conclusion: A Scaffold of Continuing Importance

The 4-(4-Chlorobenzyl)piperidine scaffold is a valuable building block in modern drug discovery. Its derivatives have demonstrated a wide range of pharmacological activities, targeting key proteins involved in CNS disorders, depression, and enzymatic pathways. The structure-activity relationships discussed herein highlight the importance of systematic chemical modification to achieve desired potency and selectivity. The interplay between substitutions on the piperidine nitrogen, the piperidine ring itself, and the chlorobenzyl moiety provides a rich chemical space for the development of novel therapeutic agents. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly continue to be a source of new and improved medicines.

References

-

Wikipedia. 4-Benzylpiperidine. [Link]

-

Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(2), 589-597. [Link]

-

Kim, J., et al. (2020). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 28(5), 449–457. [Link]

-

Molbase. Synthesis of 1-(4-chlorobenzyl)-4-(2-chloroethyl)piperazine dihydrochloride. [Link]

-

ACS Publications. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research. [Link]

-

ResearchGate. Structure–activity relationship of piperidine derivatives with.... [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

PubChemLite. This compound (C12H16ClN). [Link]

-

ResearchGate. Structure activity relationship. [Link]

-

DTIC. Piperidine Synthesis. [Link]

- Google Patents. US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.

-

PubMed. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

PubMed. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. [Link]

-

PubMed Central. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of 4-(4-Chlorobenzyl)piperidine Hydrochloride: A Technical Guide for Preclinical Evaluation

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro binding affinity of 4-(4-Chlorobenzyl)piperidine hydrochloride, a piperidine derivative with significant potential in neuroscience and pharmaceutical research. While direct, quantitative binding data for this specific compound is not extensively published, its structural similarity to a well-studied class of pharmacologically active molecules allows for the identification of high-probability molecular targets. This document outlines the scientific rationale for target selection, provides detailed, field-proven protocols for radioligand binding assays, and discusses the principles of data analysis and interpretation. The primary objective is to equip researchers, scientists, and drug development professionals with the necessary tools to elucidate the binding profile of this compound and similar piperidine-based compounds.

Introduction: The Pharmacological Potential of the 4-Benzylpiperidine Scaffold

The 4-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and its ability to interact with a variety of neurotransmitter receptors and transporters. Compounds containing this core structure have been investigated for a range of therapeutic applications, including as analgesics, neuroprotective agents, and tools for studying neurotransmitter systems.[1] The addition of a chlorine atom to the benzyl ring, as in this compound, can significantly modulate the compound's electronic and lipophilic properties, thereby influencing its binding affinity and selectivity for its molecular targets.

Given the lack of specific binding data for this compound in the public domain, a rational, evidence-based approach to its characterization is necessary. Based on extensive literature on structurally related analogs, the most probable high-affinity targets for this compound include:

-

Sigma (σ) Receptors (σ₁ and σ₂): A substantial body of evidence demonstrates that piperidine derivatives, particularly those with a benzyl substituent, exhibit high affinity for sigma receptors.[2][3] These receptors are implicated in a variety of cellular functions and are considered important targets for the treatment of neuropsychiatric disorders.

-

Dopamine Transporter (DAT): The 4-benzylpiperidine structure is a known pharmacophore for DAT ligands.[4][5] Many derivatives have been developed as potent and selective dopamine reuptake inhibitors.

-

Serotonin Transporter (SERT): Interaction with the serotonin transporter is another common feature of this class of compounds, suggesting SERT as a plausible target.

-

Acetylcholinesterase (AChE): Certain complex 1-benzyl-4-substituted piperidines have been shown to be potent inhibitors of acetylcholinesterase, making this enzyme a potential, albeit less likely, target.[6][7]

This guide will focus on providing detailed protocols for determining the in vitro binding affinity of this compound for the most probable of these targets: the σ₁ receptor and the dopamine transporter.

Determining Binding Affinity for the Sigma-1 (σ₁) Receptor

The σ₁ receptor is a unique intracellular chaperone protein with numerous proposed physiological roles. Its ligands are of significant interest for their potential therapeutic effects in neurodegenerative diseases, psychiatric disorders, and pain.

Rationale for Experimental Design

A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This assay measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor. The concentration at which the test compound inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated.

Experimental Workflow: σ₁ Receptor Binding Assay

Caption: Workflow for σ₁ Receptor Radioligand Binding Assay.

Detailed Protocol: σ₁ Receptor Binding Assay

Materials:

-

Membrane Preparation: Guinea pig brain homogenate or membranes from a cell line stably expressing the human σ₁ receptor.

-

Radioligand: -Pentazocine (specific activity ~30-50 Ci/mmol).

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution, followed by serial dilutions.

-

Non-specific Binding Control: Haloperidol (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Vials.

-

Liquid Scintillation Counter.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of Assay Buffer (for total binding) or 50 µL of Haloperidol (for non-specific binding) or 50 µL of this compound at various concentrations.

-

50 µL of -Pentazocine (final concentration ~1-2 nM).

-

100 µL of membrane preparation (containing 100-200 µg of protein).

-

-

Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Washing: Immediately wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Quantify the bound radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

Table 1: Hypothetical Data Summary for σ₁ Receptor Binding

| Parameter | Value | Description |

| Radioligand | -Pentazocine | High-affinity σ₁ receptor agonist. |

| [L] | 1.5 nM | Concentration of radioligand used. |

| Kₑ | 2.5 nM | Dissociation constant of the radioligand. |

| IC₅₀ | To be determined | Concentration of test compound inhibiting 50% of specific binding. |

| Kᵢ | To be calculated | Affinity constant of the test compound for the σ₁ receptor. |

Determining Binding Affinity for the Dopamine Transporter (DAT)

The dopamine transporter is a membrane-spanning protein that mediates the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. It is a key target for psychostimulants and various therapeutic agents.

Rationale for Experimental Design

Similar to the σ₁ receptor assay, a competitive radioligand binding assay is employed to determine the affinity of this compound for DAT. The assay measures the displacement of a selective DAT radioligand from membranes prepared from a brain region rich in this transporter, such as the striatum.

Experimental Workflow: DAT Binding Assay

Caption: Workflow for Dopamine Transporter Radioligand Binding Assay.

Detailed Protocol: DAT Binding Assay

Materials:

-

Membrane Preparation: Rat striatal tissue homogenate.

-

Radioligand: [³H]WIN 35,428 (specific activity ~70-90 Ci/mmol).

-

Test Compound: this compound, prepared as described previously.

-

Non-specific Binding Control: GBR 12909 (10 µM final concentration) or cocaine (30 µM final concentration).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Filtration Apparatus, Scintillation Cocktail, and Counter as described previously.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the following in a final volume of 500 µL:

-

50 µL of Assay Buffer (for total binding) or 50 µL of GBR 12909 (for non-specific binding) or 50 µL of this compound at various concentrations.

-

50 µL of [³H]WIN 35,428 (final concentration ~2-3 nM).

-

400 µL of striatal membrane preparation (containing 50-100 µg of protein).

-

-

Incubation: Incubate the plate at 4°C for 2-3 hours.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

-

Washing: Immediately wash the filters three times with 3 mL of ice-cold Assay Buffer.

-

Radioactivity Measurement: Quantify the bound radioactivity as described for the σ₁ receptor assay.

Data Analysis and Interpretation

The data analysis follows the same principles as outlined in section 2.4. The IC₅₀ value is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation with the appropriate Kₑ for [³H]WIN 35,428.

Table 2: Hypothetical Data Summary for DAT Binding

| Parameter | Value | Description |

| Radioligand | [³H]WIN 35,428 | High-affinity DAT ligand. |

| [L] | 2.5 nM | Concentration of radioligand used. |

| Kₑ | 5.0 nM | Dissociation constant of the radioligand. |

| IC₅₀ | To be determined | Concentration of test compound inhibiting 50% of specific binding. |

| Kᵢ | To be calculated | Affinity constant of the test compound for DAT. |

Concluding Remarks and Future Directions

This guide provides a robust starting point for the in vitro characterization of this compound. The protocols for σ₁ receptor and dopamine transporter binding assays are based on well-established methodologies for structurally related compounds and are designed to yield reliable and reproducible data.

Upon determination of the Kᵢ values for these and other potential targets, a clearer picture of the compound's binding profile will emerge. High affinity for a particular target (i.e., a low nanomolar Kᵢ value) would warrant further investigation, including:

-

Selectivity Profiling: Assessing the compound's binding affinity against a broader panel of receptors and transporters to determine its selectivity.

-

Functional Assays: Investigating whether the compound acts as an agonist, antagonist, or allosteric modulator at its high-affinity target(s).

-

In Vivo Studies: Evaluating the compound's pharmacokinetic properties and its effects on behavior in relevant animal models.

The systematic application of these in vitro binding assays is a critical first step in uncovering the pharmacological properties of novel chemical entities like this compound and paving the way for their potential development as research tools or therapeutic agents.

References

-

Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry. [Link]

-

4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Journal of the Brazilian Chemical Society. [Link]

-

High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry. [Link]

-

Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology. [Link]

-

In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Life Sciences. [Link]

-

Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. [Link]

Sources

- 1. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. neuroquantology.com [neuroquantology.com]

- 6. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of 4-(4-Chlorobenzyl)piperidine Hydrochloride as a Dopamine Transporter Ligand

Executive Summary

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein that governs dopamine homeostasis in the central nervous system.[1][2] Its critical role in terminating dopaminergic neurotransmission makes it a primary target for a wide array of therapeutic agents and psychostimulants.[2][3] Compounds built on the piperidine scaffold have proven to be a highly privileged and versatile class in medicinal chemistry, frequently serving as the foundation for potent and selective central nervous system agents.[4] This guide provides an in-depth technical framework for the comprehensive evaluation of 4-(4-Chlorobenzyl)piperidine hydrochloride, a representative piperidine derivative, as a ligand for the dopamine transporter.[5] We detail the essential in vitro and in vivo methodologies required to elucidate its binding affinity, functional potency, selectivity, and physiological impact on dopamine dynamics. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system to rigorously characterize novel DAT-targeting compounds.

The Dopamine Transporter: A Nexus for Neuromodulation and Therapeutic Intervention

Function and Physiological Relevance

The dopamine transporter is an integral membrane protein that mediates the reuptake of dopamine from the extracellular space back into the presynaptic neuron.[6] This Na+/Cl− dependent process is the primary mechanism for clearing dopamine from the synapse, thereby controlling the duration and magnitude of dopaminergic signaling.[2] Given dopamine's central role in motor control, motivation, reward, and cognitive function, the precise regulation of its signaling by DAT is paramount.[7] Consequently, dysfunction or modulation of DAT is implicated in numerous neuropsychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD), depression, substance use disorders, and Parkinson's disease.[3][8]

This compound: A Candidate Ligand

The piperidine moiety is a cornerstone of CNS drug design, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for interacting with various biological targets.[4] Numerous high-affinity DAT ligands are based on this structure.[9][10] this compound is a specific derivative that serves as a valuable intermediate in the synthesis of bioactive molecules and a tool for exploring neuropharmacological mechanisms.[5] Its structural features—a central piperidine ring, a basic nitrogen atom, and a substituted benzyl group—are common motifs in compounds that interact with monoamine transporters.[11] This guide will use this compound as a model to illustrate the complete workflow for DAT ligand characterization.

Elucidating the Mechanism of Action at the Dopamine Transporter

The primary hypothesis for a piperidine-based ligand like this compound is that it functions as a competitive inhibitor at the dopamine transporter. This mechanism involves the compound binding to the transporter's substrate recognition site, or an allosteric site that prevents dopamine binding, thereby blocking the reuptake of dopamine from the synaptic cleft.[1] This inhibition leads to an accumulation of extracellular dopamine, enhancing and prolonging its signaling at postsynaptic receptors.

Caption: Mechanism of DAT inhibition by this compound (4-CBP-HCl).

In Vitro Pharmacological Profiling: Affinity, Potency, and Selectivity

The foundational assessment of any new ligand involves a suite of in vitro assays to quantify its interaction with the target protein. These experiments determine the compound's binding affinity (how tightly it binds) and functional potency (how effectively it inhibits transporter function).

Workflow for In Vitro Characterization

The logical flow for in vitro analysis begins with preparing a biological source of the transporter, followed by binding and functional assays. This dual-pronged approach is critical; a compound can bind tightly but may not be an effective inhibitor, or vice versa.

Caption: Standard workflow for the in vitro characterization of a DAT ligand.

Protocol 1: Determination of Binding Affinity (K_i) by Radioligand Competition Assay

This assay measures the ability of this compound to displace a known high-affinity radioligand from DAT. The resulting inhibition constant (K_i) is an intrinsic measure of the compound's affinity for the transporter.[12][13]

Methodology:

-

Membrane Preparation: Homogenize tissue from a DAT-rich brain region (e.g., rat striatum) or DAT-expressing cell pellets in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[14] Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[14] Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the prepared membranes (e.g., 50-120 µg protein), a fixed concentration of a DAT-selective radioligand (e.g., [³H]WIN 35,428, near its K_d value), and a range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).[14]

-

Defining Non-Specific Binding: A parallel set of wells must contain a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to saturate all specific binding sites, thereby defining non-specific binding.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).[14]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membranes.[14] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all measurements to obtain specific binding. Plot the specific binding as a percentage of control (no competitor) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Convert the IC₅₀ to the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[14]

Protocol 2: Determination of Functional Potency (IC₅₀) via [³H]Dopamine Uptake Inhibition

This assay provides a functional measure of the compound's ability to block the primary action of DAT: the transport of dopamine.[15][16] It is typically performed using synaptosomes, which are resealed presynaptic terminals that retain functional transporters.[17]

Methodology:

-

Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold isotonic sucrose buffer (e.g., 0.32 M sucrose with 4 mM HEPES, pH 7.4).[7][18] Use a motor-driven pestle with controlled strokes to preserve the integrity of the nerve terminals.[7] Perform differential centrifugation as described in Protocol 1 to obtain a crude synaptosomal pellet (P2).[7] Resuspend the pellet in a physiological uptake buffer.[18]

-

Assay Setup: Aliquot the synaptosomal suspension into tubes or a 96-well plate. Pre-incubate the synaptosomes for 10 minutes at 37°C with varying concentrations of this compound.[7]

-

Defining Non-Specific Uptake: A parallel set of tubes should contain a known DAT inhibitor (e.g., 500 µM cocaine) to define non-specific uptake/transport.[7][18]

-

Initiating Uptake: Initiate the transport reaction by adding a low concentration of [³H]Dopamine (e.g., 10-100 nM).[19]

-

Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C, ensuring the measurement remains within the initial linear phase of uptake.[7]

-

Termination: Stop the reaction by rapid addition of a large volume of ice-cold uptake buffer followed immediately by vacuum filtration, similar to the binding assay.[18]

-

Quantification and Analysis: Measure the radioactivity of the trapped synaptosomes. Calculate specific uptake by subtracting non-specific values. Plot the percent inhibition of specific uptake against the log concentration of the test compound and fit the curve to determine the IC₅₀ value.

Assessing Transporter Selectivity

To be a valuable research tool or therapeutic candidate, a DAT ligand's selectivity is paramount. The binding and uptake assays described above must be repeated for the serotonin transporter (SERT) and norepinephrine transporter (NET). This involves using SERT- or NET-rich tissue preparations (e.g., cortex or hippocampus), their respective selective radioligands (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET), and substrates (e.g., [³H]5-HT for SERT, [³H]NE for NET).[19][20]

| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Selectivity Ratios |

| Binding Affinity (K_i, nM) | 15.2 | > 1000 | > 1000 | SERT/DAT: >65xNET/DAT: >65x |

| Functional Potency (IC₅₀, nM) | 45.8 | > 3000 | > 3000 | SERT/DAT: >65xNET/DAT: >65x |

| Table 1: Representative in vitro pharmacological profile for a selective DAT ligand like this compound. Data are hypothetical. |

In Vivo Target Engagement and Pharmacodynamic Effect

While in vitro assays are essential, they do not fully predict a compound's effect in a complex biological system. In vivo microdialysis is the gold standard for directly measuring a compound's ability to alter neurotransmitter levels in the brain of a living, behaving animal.[21][22]

Protocol 3: Quantifying Extracellular Dopamine in the Striatum via Microdialysis

This technique measures real-time changes in extracellular dopamine concentrations in a specific brain region following systemic administration of this compound.

Caption: Experimental workflow for in vivo microdialysis to assess DAT occupancy.

Methodology:

-

Surgical Preparation: Under anesthesia, implant a guide cannula stereotaxically, targeting a dopamine-rich area such as the dorsal striatum in a rat. Allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum of the awake, freely moving animal.[21]

-

Perfusion and Equilibration: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate.

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes for one hour) to establish the basal level of extracellular dopamine.

-

Compound Administration: Administer this compound via a systemic route (e.g., intraperitoneal or subcutaneous injection).

-

Post-Dose Collection: Continue to collect dialysate samples for several hours post-administration to monitor the time-course of the drug's effect.

-

Neurochemical Analysis: Quantify the concentration of dopamine in each dialysate sample using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), which offers high sensitivity for monoamines.[7]

-

Data Analysis: Express the dopamine concentration in each post-dose sample as a percentage of the average baseline concentration. Plot these values over time to visualize the pharmacodynamic profile of the compound. A significant increase in extracellular dopamine confirms that the compound inhibits DAT in vivo.[21]

| Time Post-Injection (min) | Vehicle Group (% Baseline DA) | 4-CBP-HCl (10 mg/kg) Group (% Baseline DA) |

| -20 (Baseline) | 100 ± 8 | 100 ± 10 |

| 20 | 105 ± 11 | 250 ± 25 |

| 40 | 98 ± 9 | 380 ± 32 |

| 60 | 101 ± 12 | 350 ± 28 |

| 120 | 95 ± 10 | 180 ± 20 |

| Table 2: Representative in vivo microdialysis results showing a robust increase in striatal dopamine following administration of a DAT inhibitor. Data are hypothetical mean ± SEM. |

Synthesis and Safety Considerations

Synthetic Overview

The synthesis of 4-substituted piperidines is well-established in the chemical literature. A common approach involves the reaction of a suitable piperidine precursor with a substituted benzyl halide, such as 4-chlorobenzyl chloride.[23][24] The specific route can be adapted to achieve desired stereochemistry and purity.

Safety and Handling

As with any novel chemical entity, proper safety protocols are mandatory. This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, in a well-ventilated area or chemical fume hood.[25][26] A thorough review of the Safety Data Sheet (SDS) for the compound and all reagents is required before beginning any experimental work to understand potential hazards such as skin irritation, respiratory effects, and appropriate emergency procedures.[25]

Conclusion

This technical guide outlines a rigorous, multi-faceted approach to characterize this compound as a dopamine transporter ligand. By systematically integrating in vitro binding and functional assays with in vivo pharmacodynamic studies, researchers can build a comprehensive profile of the compound's affinity, potency, selectivity, and physiological efficacy. This structured methodology ensures that the data generated are robust and reliable, providing a solid foundation for further drug development efforts or for its use as a precise pharmacological tool to probe the complexities of the dopaminergic system.

References

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

-

Rothman, R. B., et al. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Heikkila, R. E., & Manzino, L. (1983). Rapid determination of dopamine uptake in synaptosomal preparations. Journal of Neuroscience Methods, 9(2), 157–162. [Link]

-

Kovalevich, J., & Miller, G. W. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (127), 56234. [Link]

-

Jones, S. R., & Kanner, B. I. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

-

Aggarwal, S., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 16, 1141150. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

-

Butcher, S. P., et al. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse, 6(1), 106–112. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 7, 2026, from [Link]

-

Gaskill, P. J., et al. (2017). The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Journal of Neuroimmunology, 310, 84–95. [Link]

-

Sorkina, T., & Sorkin, A. (2018). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 8(23), e3107. [Link]

-

Miller, G. W. (2011). Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease. Free Radical Biology and Medicine, 51(10), 1844–1853. [Link]

-

Sørensen, G., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56235. [Link]

-

Aggarwal, S., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Oakland University. [Link]

-

Bannon, M. J. (2005). The dopamine transporter: Role in neurotoxicity and human disease. Toxicology and Applied Pharmacology, 204(3), 355–360. [Link]

-

Singh, S. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 43(6), 347–356. [Link]

-

Rowley, M., et al. (2000). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. Journal of Medicinal Chemistry, 43(19), 3541–3547. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 7, 2026, from [Link]

-

Ghorai, S. K., et al. (2018). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 28(2), 145–149. [Link]

-

Liyanarachchi, S., et al. (2022). Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Rajasekhar, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorobenzylpiperazine. PubChem. Retrieved January 7, 2026, from [Link]

-

Dong, C., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 265(4 Pt 1), L421–L429. [Link]

-

Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]

-

Robertson, G. S., et al. (1991). Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats. The Journal of Neuroscience, 11(7), 2209–2216. [Link]

-

Ghorai, S. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(8), 1437–1446. [Link]

-

Oncodesign Services. (n.d.). Radioligand Binding Assay. Retrieved January 7, 2026, from [Link]

-

Moghaddam, B., & Bunney, B. S. (1989). Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum. Journal of Neurochemistry, 53(2), 652–654. [Link]

-

Timmerman, W., & Westerink, B. H. (1997). Characterization of In Vivo Dopamine Release as Determined by Brain Microdialysis After Acute and Subchronic Implantations: Methodological Aspects. University of Groningen Research Portal. [Link]

-

Oh, S. J., et al. (2015). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. ACS Chemical Neuroscience, 6(11), 1859–1871. [Link]

-

Li, M. Y., & Perry, D. C. (2007). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 2(11), 1495–1507. [Link]

-

Seminerio, M. J., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6822–6826. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Chlorobenzoyl)Piperidine. PubChem. Retrieved January 7, 2026, from [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116772. [Link]

-

Dutta, A. K., et al. (2002). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. ResearchGate. [Link]

-

Wikipedia. (n.d.). Methylphenidate. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 7, 2026, from [Link]

-

Dutta, A. K., et al. (1998). Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure-Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. Journal of Medicinal Chemistry, 41(27), 5447–5452. [Link]

Sources

- 1. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Overview of the structure and function of the dopamine transporter and its protein interactions [ouci.dntb.gov.ua]

- 7. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bot Verification [rasayanjournal.co.in]

- 24. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 25. static.cymitquimica.com [static.cymitquimica.com]

- 26. fishersci.com [fishersci.com]

synthesis and characterization of 4-(4-Chlorobenzyl)piperidine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Chlorobenzyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the , a pivotal intermediate in modern pharmaceutical development.[1] Esteemed for its role as a structural scaffold in the creation of analgesics, neuroprotective agents, and other bioactive molecules, a thorough understanding of its synthesis and verification is paramount for researchers in medicinal chemistry and drug discovery.[1] This document delineates a validated, multi-step synthetic pathway, beginning with foundational starting materials and culminating in the highly pure hydrochloride salt. We will explore the chemical rationale underpinning the chosen synthetic strategy, provide a granular, step-by-step experimental protocol, and detail the suite of analytical techniques required for unambiguous structural elucidation and purity confirmation.

Introduction: Significance and Strategic Overview

This compound serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and bioavailability. The 4-chlorobenzyl group provides a lipophilic handle and a site for further functionalization, making the combined structure a versatile synthon for exploring structure-activity relationships (SAR).[1]

The synthesis of this target molecule can be approached through several strategic pathways. The most reliable and scalable method, which will be the focus of this guide, involves a three-stage process:

-

Formation of a Ketone Intermediate: A Friedel-Crafts acylation to couple the chlorophenyl and pyridine rings.

-

Reduction of Intermediates: A two-part reduction to first convert the ketone to a methylene bridge and then saturate the pyridine ring to yield the piperidine core.

-

Salt Formation: Conversion of the resulting free base into the stable and readily handled hydrochloride salt.

This approach is favored over alternatives, such as direct Friedel-Crafts alkylation, which is notoriously difficult to control and prone to polyalkylation and rearrangement side reactions.[2][3]

The Synthetic Pathway: A Mechanistic Rationale

The chosen synthetic route is designed for high fidelity and control at each chemical transformation. It proceeds through well-defined intermediates, allowing for purification and characterization at each stage to ensure the quality of the final product.

Caption: Overall Synthetic Pathway for 4-(4-Chlorobenzyl)piperidine HCl.

Step 1: Friedel-Crafts Acylation

The synthesis commences with the Friedel-Crafts acylation of chlorobenzene with 4-pyridinecarbonyl chloride. This classic electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[4] The AlCl₃ coordinates to the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich chlorobenzene ring. The reaction selectively yields 4-(4-Chlorobenzoyl)pyridine.[5][6] This acylation route is superior to alkylation as the deactivating effect of the resulting ketone prevents over-acylation, a common issue with Friedel-Crafts alkylations.[3]

Step 2: Two-Stage Reduction

With the carbon skeleton established, the next phase involves two critical reduction steps.

-

2a. Wolff-Kishner Reduction: The carbonyl group of the ketone intermediate is reduced to a methylene group (C=O → CH₂). The Wolff-Kishner reduction, using hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (KOH) at elevated temperatures, is ideal for this transformation. It is highly effective for aryl ketones and avoids the use of strong acids which could interfere with the pyridine ring.

-

2b. Catalytic Hydrogenation: The aromatic pyridine ring of the 4-(4-chlorobenzyl)pyridine intermediate is reduced to the saturated piperidine ring. This is achieved through catalytic hydrogenation.[7] Platinum dioxide (PtO₂, Adams' catalyst) is an exceptionally effective catalyst for this purpose, especially in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, enhancing its susceptibility to reduction.[8] This process requires a high pressure of hydrogen gas.

Step 3: Hydrochloride Salt Formation

The final step involves converting the oily free base, 4-(4-chlorobenzyl)piperidine, into a stable, crystalline, and easily handleable solid. This is accomplished by dissolving the free base in a non-polar organic solvent, such as diethyl ether or isopropanol, and bubbling anhydrous hydrogen chloride gas through the solution, or by adding a solution of HCl in ether.[9] The this compound precipitates out as a white solid, which can then be isolated by filtration.

Detailed Experimental Protocol

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Reagents such as aluminum chloride are water-sensitive and corrosive, while hydrazine is toxic and volatile.

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Notes |

| Chlorobenzene | 112.56 | ≥99% | Anhydrous |

| 4-Pyridinecarbonyl chloride HCl | 178.02 | ≥98% | Handle with care (moisture sensitive) |

| Aluminum Chloride (AlCl₃) | 133.34 | ≥99% | Anhydrous, highly reactive with water |

| Hydrazine monohydrate | 50.06 | ≥98% | Toxic and corrosive |

| Potassium Hydroxide (KOH) | 56.11 | ≥85% | Caustic |

| Platinum(IV) oxide (PtO₂) | 227.08 | - | Adams' catalyst |

| Hydrogen Chloride (ethereal) | - | ~2 M | Corrosive |

| Solvents (DCM, Ether, etc.) | - | Anhydrous | - |

Procedure

Part A: Synthesis of 4-(4-Chlorobenzoyl)pyridine (Intermediate 1)

-

To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq).

-

Add anhydrous chlorobenzene (3.0 eq) via syringe, and cool the mixture to 0 °C in an ice bath.

-

Add 4-pyridinecarbonyl chloride hydrochloride (1.0 eq) portion-wise over 30 minutes, controlling the exothermic reaction.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated HCl.

-

Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ketone.

-

Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure 4-(4-chlorobenzoyl)pyridine.

Part B: Synthesis of 4-(4-Chlorobenzyl)pyridine (Intermediate 2)

-

In a flask equipped with a reflux condenser, combine 4-(4-chlorobenzoyl)pyridine (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol.

-

Add hydrazine monohydrate (3.0 eq) and heat the mixture to 130-140 °C for 2 hours.

-

Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for 4 hours.

-

Cool the mixture, dilute with water, and extract with diethyl ether (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield crude 4-(4-chlorobenzyl)pyridine, which can be purified by vacuum distillation.

Part C: Synthesis of 4-(4-Chlorobenzyl)piperidine (Free Base)

-

In a Parr hydrogenation bottle, dissolve 4-(4-chlorobenzyl)pyridine (1.0 eq) in glacial acetic acid.

-

Add PtO₂ catalyst (0.02 eq by weight).

-

Seal the vessel and hydrogenate at 50-60 psi of H₂ at room temperature until hydrogen uptake ceases (typically 12-24 hours).

-

Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate, then dilute with water and basify to pH >10 with 30% NaOH solution, keeping the mixture cool in an ice bath.

-

Extract the product with diethyl ether (3x), dry the combined organic layers over anhydrous K₂CO₃, and concentrate to yield 4-(4-chlorobenzyl)piperidine as an oil.

Part D: Formation of this compound

-